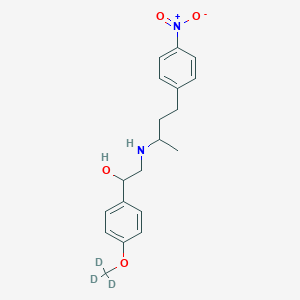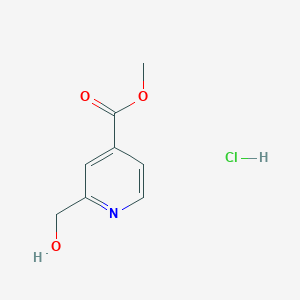
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride: is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of isonicotinic acid and is characterized by the presence of a methyl ester group and a hydroxymethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)isonicotinate typically involves the reaction of methyl isonicotinate with ammonium peroxodisulfate in the presence of sulfuric acid. The reaction is carried out in methanol under reflux conditions until the starting material is consumed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of methyl 2-(carboxymethyl)isonicotinate.
Reduction: Formation of methyl 2-(aminomethyl)isonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)isonicotinate hydrochloride is not well-documented. based on its chemical structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group may play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl isonicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl 6-(hydroxymethyl)picolinate: Similar in structure but with the hydroxymethyl group at a different position on the pyridine ring.
Uniqueness: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is unique due to the presence of both a methyl ester group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-9-7(4-6)5-10;/h2-4,10H,5H2,1H3;1H |
InChI Key |
RPYDVCLVYDQERB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


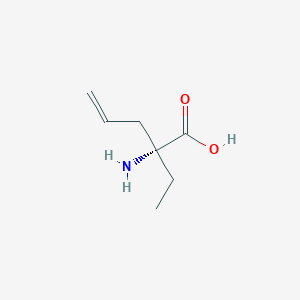
![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
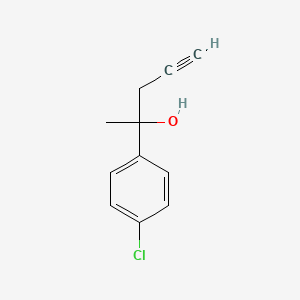
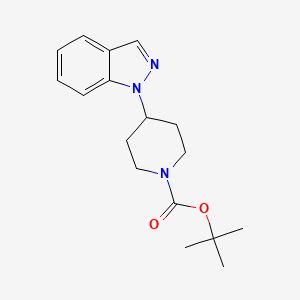
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

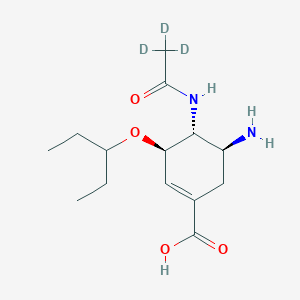

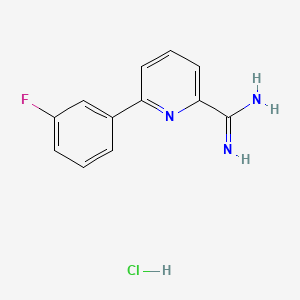
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
